(5E)-5-(2-fluorobenzylidene)-2-[4-(2-methylpropoxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5(2-F-BENZYLIDENE)2-(4-ISOBUTOXY-PH)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE is a complex organic molecule that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a fluorobenzylidene group, an isobutoxyphenyl group, and a thiazolotriazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(2-F-BENZYLIDENE)2-(4-ISOBUTOXY-PH)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring through the reaction of a suitable α-haloketone with thiourea under basic conditions.
Construction of the Triazole Ring: The thiazole intermediate is then reacted with hydrazine derivatives to form the triazole ring.
Introduction of the Fluorobenzylidene Group: The fluorobenzylidene group is introduced via a condensation reaction with a fluorobenzaldehyde derivative.
Attachment of the Isobutoxyphenyl Group: The final step involves the attachment of the isobutoxyphenyl group through an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
5(2-F-BENZYLIDENE)2-(4-ISOBUTOXY-PH)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylidene and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolotriazole derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
5(2-F-BENZYLIDENE)2-(4-ISOBUTOXY-PH)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE: has a wide range of scientific research applications, including:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Material Science: Utilized in the development of novel materials with unique electronic or photophysical properties.
Organic Synthesis: Employed as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5(2-F-BENZYLIDENE)2-(4-ISOBUTOXY-PH)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 5(2-F-BENZYLIDENE)2-(4-METHOXY-PH)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE
- 5(2-F-BENZYLIDENE)2-(4-ETHOXY-PH)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE
- 5(2-F-BENZYLIDENE)2-(4-PROPOXY-PH)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE
Uniqueness
The uniqueness of 5(2-F-BENZYLIDENE)2-(4-ISOBUTOXY-PH)(1,3)THIAZOLO(3,2-B)(1,2,4)TRIAZOL-6(5H)-ONE lies in the presence of the isobutoxyphenyl group, which can impart distinct steric and electronic properties compared to its methoxy, ethoxy, or propoxy analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C21H18FN3O2S |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
(5E)-5-[(2-fluorophenyl)methylidene]-2-[4-(2-methylpropoxy)phenyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C21H18FN3O2S/c1-13(2)12-27-16-9-7-14(8-10-16)19-23-21-25(24-19)20(26)18(28-21)11-15-5-3-4-6-17(15)22/h3-11,13H,12H2,1-2H3/b18-11+ |
InChI Key |
ZYSCGOYSFHURJJ-WOJGMQOQSA-N |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=CC=C4F)/SC3=N2 |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4F)SC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.